molecular formula C10H5ClFNO2 B6346133 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188135-55-8

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346133
CAS RN: 1188135-55-8
M. Wt: 225.60 g/mol
InChI Key: QGCNBDQJCXKJKV-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Friedel-Crafts alkylation . This involves the addition of an aromatic compound to an electron-deficient olefin .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and the fluorophenyl group. These groups could potentially interact through various types of bonding, including hydrogen bonding and pi stacking .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring could potentially be opened under certain conditions . Additionally, the fluorine atom could potentially be replaced with other groups in a nucleophilic substitution reaction .

Scientific Research Applications

Synthetic Applications and Chemical Transformations

Compounds structurally related to 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde have been explored for their reactivity and potential in facilitating novel chemical transformations. For instance, studies on the ring transformations of related chloro carbaldehydes with amines, hydrazines, and hydroxylamine highlight their utility in synthesizing triazole-thiocarboxamides and triazole-thiohydrazides, showcasing the potential of such compounds in the synthesis of heterocyclic compounds (L'abbé et al., 1991). Similarly, reactions involving chloroindole carbaldehydes with epibromohydrin and epichlorohydrin demonstrate their role in forming oxazolo[3,2-a]indoles, indicating the synthetic versatility of chloro carbaldehydes in constructing complex heterocyclic frameworks (Suzdalev et al., 2011).

Materials Science and Polymer Synthesis

The synthesis of polymers incorporating oxazole derivatives, such as the successful creation of poly(aryl ether)s from monomers containing oxazole units, underscores the importance of chloro carbaldehydes and related compounds in materials science. These polymers exhibit high thermal stability, demonstrating the potential of oxazole-containing compounds in developing new materials with enhanced performance characteristics (Pimpha et al., 2004).

Potential Pharmaceutical Applications

Research on derivatives of oxazoles and related heterocycles reveals the exploration of these compounds for potential pharmaceutical applications. For example, the design, synthesis, and characterization of triazolyl pyrazole derivatives as antimicrobial agents via a Vilsmeier–Haack reaction approach demonstrate the pharmaceutical relevance of these heterocycles. Some synthesized compounds displayed promising antimicrobial activities, highlighting the potential of chloro carbaldehyde derivatives in drug discovery (Bhat et al., 2016).

properties

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNBDQJCXKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

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